Pemafibrate

Descripción

Propiedades

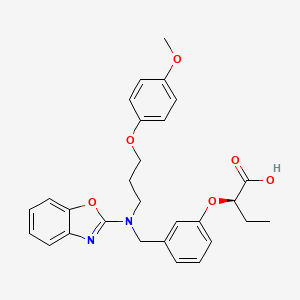

IUPAC Name |

(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O6/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKNLJLMDFQVHJ-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233891 | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848259-27-8 | |

| Record name | Pemafibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848259-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pemafibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848259278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pemafibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pemafibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEMAFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17VGG92R23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pemafibrate's Core Mechanism of Action in Lipid Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), represents a significant advancement in the management of dyslipidemia, particularly hypertriglyceridemia.[1][2] Its high selectivity and potency for PPARα allow for a favorable benefit-risk profile compared to conventional fibrates.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound regulates lipid metabolism, supported by quantitative data from clinical studies and detailed experimental methodologies.

Introduction: The Role of PPARα in Lipid Homeostasis

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated nuclear receptor primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4] It functions as a master regulator of lipid and lipoprotein metabolism.[2] Upon activation by endogenous ligands like fatty acids or synthetic agonists such as fibrates, PPARα forms a heterodimer with the retinoid X receptor (RXR).[1] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

This compound is a novel SPPARMα with a unique Y-shaped structure that binds to the ligand-binding domain of PPARα with high affinity and selectivity, over 2,500 times stronger than fenofibric acid.[2][3] This selective activation leads to a cascade of downstream effects that collectively improve the lipid profile.

Core Mechanism of Action of this compound

This compound's primary mechanism of action revolves around its potent and selective activation of PPARα, leading to the regulation of a suite of genes involved in triglyceride-rich lipoprotein (TRL) catabolism, fatty acid oxidation, and HDL cholesterol metabolism.[1][5]

Regulation of Triglyceride-Rich Lipoprotein (TRL) Metabolism

A cornerstone of this compound's efficacy is its profound impact on lowering triglyceride levels. This is achieved through a multi-pronged approach targeting key proteins in TRL metabolism:

-

Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of the LPL gene, leading to increased synthesis of lipoprotein lipase.[2][6] LPL is the primary enzyme responsible for the hydrolysis of triglycerides within chylomicrons and very-low-density lipoproteins (VLDL).[6]

-

Decreased Apolipoprotein C-III (ApoC-III) Levels: this compound significantly reduces the expression of the APOC3 gene, resulting in lower plasma levels of ApoC-III.[6][7] ApoC-III is a potent inhibitor of LPL activity; therefore, its reduction further enhances LPL-mediated TRL clearance.[6]

-

Downregulation of Angiopoietin-like 3 (ANGPTL3): this compound has been shown to downregulate ANGPTL3, another inhibitor of LPL, contributing to the overall increase in TRL catabolism.[2]

-

Inhibition of VLDL Secretion: By promoting hepatic fatty acid β-oxidation, this compound reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL assembly and secretion from the liver.[5][6]

Enhancement of Fatty Acid Oxidation

This compound stimulates mitochondrial and peroxisomal fatty acid β-oxidation by upregulating the expression of genes encoding enzymes involved in these pathways.[5][6] This not only contributes to the reduction of hepatic triglyceride stores but also provides an alternative energy source for the cell.

Modulation of HDL Cholesterol

This compound has a favorable effect on high-density lipoprotein cholesterol (HDL-C) levels. The primary mechanism involves the increased expression of genes encoding the major apolipoproteins of HDL, namely Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II).[5] This leads to increased production of HDL particles.

Role of Fibroblast Growth Factor 21 (FGF21)

This compound has been shown to increase the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a metabolic regulator with pleiotropic effects.[2][5] FGF21 is known to enhance fatty acid oxidation and contribute to the reduction of VLDL secretion, further augmenting this compound's lipid-lowering effects.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key lipid and apolipoprotein parameters from various clinical trials.

Table 1: Effect of this compound on Lipid Parameters

| Parameter | This compound Dose | Duration | Baseline Value (Median/Mean) | Percentage Change from Baseline | Reference |

| Triglycerides (TG) | 0.2 mg/day | 24 weeks | 312 ± 226 mg/dL | -46.5% | [8] |

| 0.4 mg/day | 12 weeks | - | -44.0% | [5] | |

| 0.2 mg twice daily | 3.4 years | 271 mg/dL | -26.2% (relative to placebo) | [7] | |

| HDL-Cholesterol (HDL-C) | 0.2 - 0.4 mg/day | 52 weeks | - | Significant increase | [9] |

| 0.4 mg/day | - | - | +13-16% | [10] | |

| LDL-Cholesterol (LDL-C) | 0.2 mg/day | 24 weeks | - | No significant change | [8] |

| 0.4 mg/day | - | - | Increase up to 13% | [10] | |

| - | - | ≥ 137.5 mg/dL | ~ -25% | ||

| Non-HDL-Cholesterol | 0.2 mg/day | 24 weeks | 158 ± 38 mg/dL | -12.0% | [8] |

| 0.4 mg/day | - | - | -8-13% | [10] | |

| Remnant-like Particle Cholesterol (RLP-C) | 0.2 mg/day | 24 weeks | 12.3 ± 7.2 mg/dL | -54.5% | [8] |

| 0.2 mg twice daily | 4 months | - | -25.6% | [7] | |

| Small dense LDL-Cholesterol (sdLDL-C) | 0.2 mg/day | 3 months | 48.9 mg/dL | -20.7% | [11] |

Table 2: Effect of this compound on Apolipoproteins

| Apolipoprotein | This compound Dose | Duration | Percentage Change from Baseline | Reference |

| Apolipoprotein B (ApoB) | 0.4 mg/day | - | -8% | [10] |

| Apolipoprotein C-III (ApoC-III) | 0.4 mg/day | - | -35-38% | [10] |

| 0.2 mg twice daily | 4 months | -27.6% | [7] | |

| Apolipoprotein A-I (ApoA-I) | 0.2 mg/day | 24 weeks | Significant increase | [8] |

Detailed Experimental Protocols

This section provides an overview of the methodologies commonly employed in studies investigating the effects of this compound.

Quantification of Lipoprotein Profiles

Method: High-Performance Liquid Chromatography (HPLC)

Principle: Gel permeation HPLC separates lipoprotein particles based on their size. The eluent is then passed through an online enzymatic reaction to quantify the cholesterol and triglyceride content of the separated fractions.

Typical Protocol:

-

Sample Preparation: Serum or plasma samples are thawed and centrifuged to remove any precipitates.

-

Injection: A small volume (typically 4-10 µL) of the sample is injected into the HPLC system.

-

Separation: Lipoproteins are separated on a gel permeation column (e.g., TSKgel LipopropakXL).

-

Detection: Post-column, the eluate is mixed with enzymatic reagents for cholesterol and triglyceride determination. The absorbance is measured at a specific wavelength (e.g., 550 nm).

-

Data Analysis: The chromatogram is analyzed to determine the concentration of cholesterol and triglycerides in different lipoprotein subfractions (e.g., VLDL, LDL, HDL and their subfractions).

Measurement of Apolipoproteins and Other Biomarkers

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A sandwich ELISA is typically used to quantify specific proteins like ApoC-III, ANGPTL3, and FGF21 in plasma or serum.

General ELISA Protocol:

-

Coating: A microplate is coated with a capture antibody specific to the target protein.

-

Blocking: Non-specific binding sites are blocked with a blocking buffer.

-

Sample Incubation: Diluted samples and standards are added to the wells and incubated.

-

Detection Antibody: A biotinylated detection antibody specific to the target protein is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Stopping Reaction: The reaction is stopped with an acid, and the absorbance is read on a microplate reader.

-

Quantification: The concentration of the target protein in the samples is determined by interpolating from a standard curve.

Analysis of Gene Expression

Method: Quantitative Real-Time PCR (qPCR)

Principle: qPCR is used to measure the relative expression levels of target genes (e.g., LPL, APOC3, FGF21) in cells or tissues treated with this compound.

Typical Protocol:

-

RNA Extraction: Total RNA is extracted from cells or tissues using a suitable kit.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The qPCR reaction is set up with cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

-

Amplification and Detection: The reaction is run in a real-time PCR cycler, which monitors the fluorescence signal in real-time as the DNA is amplified.

-

Data Analysis: The cycle threshold (Ct) values are used to calculate the relative expression of the target genes, typically normalized to a housekeeping gene.

Protein Quantification

Method: Western Blotting

Principle: Western blotting is used to detect and quantify the expression of specific proteins (e.g., LPL) in cell or tissue lysates.

General Protocol:

-

Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer.

-

Protein Quantification: The total protein concentration is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system.

-

Analysis: The band intensity is quantified and normalized to a loading control protein.

Conclusion

This compound's mechanism of action in lipid regulation is centered on its highly selective and potent activation of PPARα. This leads to a coordinated transcriptional response that enhances the catabolism of triglyceride-rich lipoproteins, stimulates fatty acid oxidation, and favorably modulates HDL cholesterol metabolism. The quantitative data from clinical trials consistently demonstrate its efficacy in improving the atherogenic lipid profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced molecular effects of this promising therapeutic agent. As a selective PPARα modulator, this compound holds significant potential for the management of dyslipidemia and the reduction of associated cardiovascular risk.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. img.abclonal.com [img.abclonal.com]

- 3. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of this compound, a Novel Selective PPARα Modulator in Chinese Patients with Dyslipidemia: A Double-Masked, Randomized, Placebo- and Active-Controlled Comparison Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.fn-test.com [static.fn-test.com]

- 7. file.elabscience.com [file.elabscience.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Innovatively Established Analysis Method for Lipoprotein Profiles Based on High-Performance Anion-Exchange Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elkbiotech.com [elkbiotech.com]

- 11. fn-test.com [fn-test.com]

Pemafibrate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Mechanism of Action

Introduction

Pemafibrate, marketed under the brand name Parmodia®, is a novel, highly potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα). Developed by Kowa Company, Ltd., it represents a significant advancement in the management of dyslipidemia, particularly hypertriglyceridemia. Unlike conventional fibrates, this compound was designed to have a superior benefit-risk profile, with enhanced efficacy in improving lipid profiles while minimizing adverse effects on liver and kidney function. This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Development

The journey to discover this compound was driven by the need to overcome the limitations of existing fibrate therapies, which, despite their effectiveness in lowering triglycerides, were associated with off-target effects and modest potency. The concept of a Selective PPARα Modulator (SPPARMα) was proposed to develop a drug with a better balance of efficacy and safety.

Kowa Company, Ltd. in Japan embarked on an extensive screening program, evaluating over 1500 compounds to identify a candidate with high PPARα activity and selectivity. This effort led to the identification of this compound (also known as K-877). The chemical structure of this compound was rationally designed by inserting a 2-aminobenzoxazole ring into the basic fibric acid skeleton and modifying the carbon chain length with a phenoxyalkyl group. This structural modification resulted in a molecule with a Y-shape that allows for a better fit into the Y-shaped binding pocket of the PPARα receptor, leading to more complete activation compared to the linear structure of older fibrates.

This compound received its first global approval in Japan in July 2017 for the treatment of hyperlipidemia.

Chemical Synthesis

The chemical name for this compound is (2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoic acid. Its synthesis involves a multi-step process. A key final step in the synthesis is the hydrolysis of the ethyl ester precursor to yield the final carboxylic acid form of this compound.

Final Synthesis Step: Hydrolysis

A common method to obtain the final this compound compound involves the hydrolysis of Ethyl (R)-2-{3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenyloxy}butylate.

Experimental Protocol: Saponification of this compound Ethyl Ester

-

Dissolve Ethyl (R)-2-{3-[N-(benzoxazol-2-yl)-N-(3-(4-methoxyphenoxy)propyl)aminomethyl]phenyloxy}butylate (26.0 g) in ethanol (200 mL).

-

Add 1.5N sodium hydroxide (NaOH) solution (50 mL) to the mixture.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Wash the reaction mixture with diethyl ether.

-

Separate the aqueous layer and acidify it with 4N hydrochloric acid (HCl) under ice cooling to precipitate the product.

-

Filter and dry the precipitate to obtain this compound.

Two polymorphic forms of this compound have been identified, Form I and Form II. Form II has been shown to have higher solubility than Form I.

Experimental Protocol: Preparation of this compound Polymorph Form I

-

Weigh 5.0 g of this compound and dissolve it in a mixed solvent of 45 mL of ethyl acetate and 20 mL of n-heptane by heating to 60 °C until the solution is clear.

-

Reduce the temperature to 25 °C and allow it to crystallize for 2 hours.

-

Add 70 mL of n-heptane and continue stirring for another 2 hours.

-

Filter the solid and dry to collect Form I.

Experimental Protocol: Preparation of this compound Polymorph Form II

-

Weigh 5.0 g of this compound and dissolve it in a mixed solvent of 30 mL of cyclohexane and 15 mL of ethyl acetate by heating to 70 °C until the solution is clear.

-

Lower the temperature to 45 °C and reslurry for 24 hours.

-

Filter the solid and dry to collect Form II.

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action: Selective PPARα Modulation

This compound's therapeutic effects are mediated through its selective activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is a key regulator of lipid and glucose metabolism.

Upon entering the cell, this compound binds to PPARα with high affinity and selectivity. This binding event induces a conformational change in the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This this compound-PPARα/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

The binding of the complex to PPREs modulates the transcription of genes involved in various aspects of lipid metabolism:

-

Upregulation of Genes for Fatty Acid Catabolism: this compound increases the expression of genes encoding for lipoprotein lipase (LPL), which enhances the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. It also upregulates genes involved in fatty acid oxidation in the liver.

-

Regulation of Apolipoproteins: It increases the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), key components of high-density lipoprotein (HDL), thereby increasing HDL cholesterol levels. Conversely, it decreases the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further promoting triglyceride clearance.

-

Induction of Fibroblast Growth Factor 21 (FGF21): this compound has been shown to increase the expression and serum levels of FGF21, a hormone with beneficial effects on glucose and lipid metabolism.

This selective modulation of gene expression results in a significant reduction in plasma triglyceride levels, an increase in HDL cholesterol, and an overall improvement in the atherogenic lipid profile.

Caption: The signaling pathway of this compound through PPARα activation.

Quantitative Data

The efficacy and selectivity of this compound have been demonstrated in numerous preclinical and clinical studies. The data consistently show its superiority over older fibrates in terms of PPARα activation and its potent effects on lipid parameters.

Table 1: In Vitro Activity and Selectivity of this compound

| Parameter | This compound (K-877) | Fenofibric Acid | Fold Difference |

|---|---|---|---|

| PPARα Activation | >2500x stronger | - | >2500 |

| PPARγ Selectivity | >5000-fold | - | >5000 |

| PPARδ Selectivity | >11,000-fold | - | >11,000 |

Data sourced from multiple studies highlighting the high potency and selectivity of this compound.

Table 2: Summary of Efficacy Data from a Phase 3 Clinical Trial (24 Weeks)

| Parameter | This compound (0.2 mg/day) | This compound (0.4 mg/day) | Fenofibrate (106.6 mg/day) | Placebo |

|---|---|---|---|---|

| Triglycerides (%) | -46.2% | -45.9% | -39.7% | - |

| HDL-C (%) | - | - | - | - |

| Non-HDL-C (%) | Significant Decrease | Significant Decrease | - | - |

| ApoC-III (%) | Significant Decrease | Significant Decrease | - | - |

| FGF21 | Significant Increase | Significant Increase | - | - |

This table summarizes data from a randomized, double-blind, active-controlled phase 3 trial in patients with dyslipidemia.

Table 3: Effects on Liver and Renal Function Markers (vs. Fenofibrate)

| Marker | This compound | Fenofibrate |

|---|---|---|

| Alanine Aminotransferase (ALT) | Significantly Decreased | Increased |

| Gamma-Glutamyltransferase (γ-GT) | Significantly Decreased | Increased |

| Serum Creatinine | Smaller Increment | Larger Increment |

| Cystatin C | Smaller Increment | Larger Increment |

This table highlights the improved safety profile of this compound on hepatic and renal markers compared to fenofibrate.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel therapeutic agents like this compound. Below are representative methodologies for key assays.

Experimental Protocol: PPARα Activation Assay (Cell-Based Luciferase Reporter Assay)

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.

-

Transfection: Co-transfect the cells with three plasmids:

-

An expression vector for the human PPARα ligand-binding domain fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.

-

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound, a positive control (e.g., fenofibrate), and a vehicle control (e.g., DMSO) for 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Experimental Protocol: In Vivo Efficacy Study in a Mouse Model of Dyslipidemia

-

Animal Model: Use a relevant animal model, such as apoE-deficient mice or mice fed a high-fat diet, which develop dyslipidemia.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

-

Grouping and Treatment: Randomly assign the animals to different treatment groups:

-

Vehicle control (e.g., 0.5% methylcellulose solution).

-

This compound (e.g., 0.3 mg/kg body weight, administered orally twice a day).

-

Positive control (e.g., fenofibrate).

-

-

Treatment Period: Administer the treatments for a specified period (e.g., 4-8 weeks).

-

Sample Collection: At the end of the treatment period, collect blood samples (e.g., via cardiac puncture) for biochemical analysis and liver tissue for histopathological and gene expression analysis.

-

Biochemical Analysis: Measure serum levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available assay kits.

-

Gene Expression Analysis: Isolate RNA from liver tissue, synthesize cDNA, and perform quantitative real-time PCR (qPCR) to measure the expression levels of PPARα target genes (e.g., LPL, ApoA-I, ApoC-III).

-

Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Caption: A generalized workflow for the preclinical and clinical evaluation of a new drug.

Conclusion

This compound is a testament to the success of rational drug design and the SPPARMα concept. Its discovery and development have provided a valuable therapeutic option for patients with dyslipidemia, offering potent triglyceride-lowering and HDL-raising effects with an improved safety profile compared to older fibrates. The detailed understanding of its chemical synthesis and mechanism of action, supported by robust quantitative data and experimental protocols, underscores its significance in the field of cardiovascular and metabolic disease research and treatment.

The Pharmacological Profile of Pemafibrate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemafibrate (brand name Parmodia®) is a first-in-class selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα) developed to manage dyslipidemia, particularly hypertriglyceridemia.[1][2] Its unique molecular structure confers a high degree of potency and selectivity for PPARα, distinguishing it from conventional fibrates like fenofibrate.[3][4][5] This selectivity is designed to optimize the modulation of genes involved in lipid and lipoprotein metabolism while minimizing off-target effects, thereby offering a potentially improved benefit-risk profile.[2][3]

This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety data. It includes detailed experimental methodologies for key assays and presents quantitative data in structured tables for ease of comparison.

Mechanism of Action: Selective PPARα Modulation

This compound exerts its pharmacological effects by acting as a potent and highly selective agonist for PPARα, a nuclear receptor that functions as a primary regulator of lipid metabolism.[1][6]

Molecular Interaction and Pathway Activation

The activation of PPARα by this compound initiates a cascade of molecular events that alters the expression of numerous target genes. The Y-shaped structure of this compound allows for an optimal fit within the corresponding Y-shaped ligand-binding pocket of PPARα, leading to a more stable and complete activation compared to the linear structure of older fibrates.[3][7]

The core signaling pathway is as follows:

-

Ligand Binding: this compound binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm.

-

Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[6]

-

Nuclear Translocation & PPRE Binding: The PPARα-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]

-

Gene Transcription Modulation: This binding recruits co-activator proteins, leading to the transcriptional upregulation or downregulation of genes that govern lipid and glucose metabolism, fatty acid oxidation, and inflammation.[3][6]

Key Pharmacodynamic Effects

The modulation of gene expression results in several key metabolic changes:

-

Increased Lipolysis: Upregulation of lipoprotein lipase (LPL), which hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons.[1]

-

Enhanced Fatty Acid Oxidation: Increased expression of genes involved in hepatic fatty acid uptake and β-oxidation.[6]

-

Reduced Triglyceride Synthesis: Downregulation of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, leading to decreased triglyceride synthesis.[8]

-

Increased HDL Formation: Upregulation of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the primary protein components of High-Density Lipoprotein (HDL).[1]

-

Induction of FGF21: this compound significantly increases the expression and secretion of Fibroblast Growth Factor 21 (FGF21), a hormone that plays a role in fatty acid oxidation and glucose metabolism.[9][10]

Quantitative Pharmacology

This compound's distinction as a SPPARMα is substantiated by its high potency and selectivity for PPARα over other PPAR isoforms.

Table 1: In Vitro Potency and Selectivity of this compound vs. Other Fibrates

| Compound | Target | EC50 (nM) | Efficacy (%) | Selectivity vs. PPARα |

| This compound | PPARα | 1.40 | 107% | - |

| PPARδ | 1,390 | 11.3% | ~993-fold | |

| PPARγ | >5,000 | 119% | >3571-fold | |

| Fenofibric Acid | PPARα | 9,470 | 104% | - |

| PPARδ | No Activation | - | - | |

| PPARγ | 61,000 | 87.7% | ~6.4-fold | |

| Bezafibrate | PPARα | 30,400 | 93.6% | - |

| PPARδ | 86,700 | 15.2% | ~2.9-fold | |

| PPARγ | 178,000 | 77.1% | ~5.9-fold | |

| Data sourced from cell-based transactivation assays.[6] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its primary hepatic metabolism and biliary excretion, a key feature that differentiates it from older fibrates predominantly cleared by the kidneys.[11]

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value (for 0.2 mg, twice daily) | Description |

| Tmax (Time to Peak Concentration) | 1.0 - 1.5 hours | Time to reach maximum plasma concentration after oral administration.[11] |

| Cmax (Peak Plasma Concentration) | 3.57 ng/mL | Maximum observed plasma concentration.[12] |

| AUCτ (Area Under the Curve) | 12.21 ng·h/mL | Total drug exposure over a dosing interval.[12] |

| Metabolism | CYP2C8, CYP2C9, CYP3A4 | Primary metabolizing enzymes in the liver. |

| Excretion | Primarily biliary | Significantly reduces the risk of drug accumulation in patients with renal impairment.[2][11] |

| Bioavailability (in animals) | 15% (Rat), 87% (Monkey) | Percentage of the administered dose that reaches systemic circulation.[13][14] |

Note: Human pharmacokinetic parameters can vary based on patient population and co-administered drugs.

Clinical Efficacy

Clinical trials have consistently demonstrated this compound's robust efficacy in improving atherogenic dyslipidemia, particularly in reducing elevated triglyceride levels.

Table 3: Summary of Lipid Parameter Changes in Clinical Trials

| Parameter | Dosage | Placebo-Corrected Percent Change | Key Clinical Trial(s) |

| Triglycerides (TG) | 0.2 - 0.4 mg/day | ↓ 45% to 54% | Phase 3 (Japan), PROMINENT[8][15] |

| HDL-Cholesterol (HDL-C) | 0.2 - 0.4 mg/day | ↑ 10% to 19% | Pooled Analyses, Phase 3[8] |

| VLDL-Cholesterol (VLDL-C) | 0.4 mg/day | ↓ 25.8% | PROMINENT[15] |

| Remnant Cholesterol | 0.4 mg/day | ↓ 25.6% | PROMINENT[15] |

| Non-HDL-Cholesterol | 0.2 - 0.4 mg/day | ↓ 15% to 20% | Phase 3[8] |

| Apolipoprotein B (ApoB) | 0.4 mg/day | ↑ 4.8% | PROMINENT[15] |

| Apolipoprotein C-III (ApoC-III) | 0.4 mg/day | ↓ 27.6% | PROMINENT[15] |

| LDL-Cholesterol (LDL-C) | 0.2 - 0.4 mg/day | Variable (slight increase/decrease) | PROMINENT, PEMA-FL[16][17] |

Major Clinical Outcome Trial: The PROMINENT Study

The this compound to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) trial was a large-scale study involving nearly 10,500 patients with type 2 diabetes, high triglycerides, and low HDL-C.[17][18] While this compound reduced triglycerides by a significant 26% compared to placebo, it did not result in a reduction in the primary composite endpoint of nonfatal myocardial infarction, ischemic stroke, coronary revascularization, or cardiovascular death over a median follow-up of 3.4 years.[17][18][19]

Safety and Tolerability

This compound is generally well-tolerated and has demonstrated a favorable safety profile compared to older fibrates, particularly concerning liver and muscle-related adverse events, even when used in combination with statins.[4]

Table 4: Key Safety Findings for this compound

| Parameter / Adverse Event | Observation | Comments |

| Liver Function Tests (ALT, γ-GT) | Generally improved or unchanged | Unlike conventional fibrates which can elevate liver enzymes.[4] Contraindicated in severe hepatic impairment. |

| Renal Function (Serum Creatinine) | Minor, clinically insignificant increases | Less impact on renal markers compared to fenofibrate. This compound is not renally excreted, making it suitable for patients with mild-to-moderate renal impairment.[2] |

| Muscle Safety (Creatine Kinase) | No significant increase in myopathy or rhabdomyolysis | Considered safe for co-administration with statins.[4] |

| Venous Thromboembolism | Increased risk observed | PROMINENT trial showed a higher incidence compared to placebo (0.4% vs. 0.2%).[18] |

| Renal Adverse Events | Increased risk observed | PROMINENT trial reported a higher incidence of renal adverse events (10.7% vs. 9.6%).[18] |

Experimental Protocols

Protocol: PPARα Cell-Based Transactivation Assay

This assay quantifies the ability of a compound to activate the PPARα receptor.

-

Objective: To determine the EC50 and maximal efficacy of this compound for human PPARα.

-

Methodology: A GAL4-hPPARα-LBD chimera reporter assay system is commonly used.[20]

-

Cell Line: A suitable mammalian cell line (e.g., COS-7, HEK293) is used.

-

Transfection: Cells are co-transfected with two plasmids:

-

An expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the human PPARα ligand-binding domain (LBD).

-

A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (UAS).

-

-

Compound Treatment: Transfected cells are incubated with varying concentrations of this compound. A known agonist (e.g., GW7647) is used as a positive control.

-

Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.

-

Data Analysis: Dose-response curves are generated to calculate the EC50 value, representing the concentration at which 50% of the maximal response is achieved.

-

Protocol: In Vivo Dyslipidemia Animal Model Study

-

Objective: To evaluate the lipid-lowering efficacy of this compound in an in vivo setting.

-

Methodology: Diet-induced hyperlipidemia in rodents is a common model.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are selected.[21][22]

-

Induction of Dyslipidemia: Animals are fed a high-fat, high-cholesterol diet for several weeks to induce elevated plasma triglycerides and cholesterol.

-

Grouping and Treatment: Animals are randomized into groups: Vehicle control, this compound (at various doses, e.g., 0.1, 0.3, 1.0 mg/kg/day), and a positive control (e.g., fenofibrate). The drug is administered daily via oral gavage.

-

Sample Collection: Blood samples are collected at baseline and at the end of the treatment period following an overnight fast. Liver tissue may also be harvested.

-

Biochemical Analysis: Plasma samples are analyzed for triglycerides, total cholesterol, HDL-C, and non-HDL-C using standard enzymatic assays.

-

Gene Expression Analysis (Optional): RNA can be extracted from liver tissue to quantify the expression of PPARα target genes (e.g., LPL, ApoA-I, CPT1) via RT-qPCR to confirm the mechanism of action.

-

Protocol: Measurement of Cholesterol Synthesis & Absorption Markers

-

Objective: To determine the effect of this compound on endogenous cholesterol synthesis and intestinal absorption.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[2][23][24]

-

Markers:

-

Synthesis: Lathosterol

-

Absorption: Campesterol, β-sitosterol (plant-derived sterols)

-

-

Sample Preparation:

-

An internal standard (e.g., 5α-cholestane) is added to a plasma sample.

-

Sterol esters are hydrolyzed to free sterols using ethanolic potassium hydroxide (saponification).

-

The non-saponifiable fraction (containing sterols) is extracted with an organic solvent like hexane.

-

-

Derivatization: The hydroxyl group of the sterols is derivatized (e.g., using BSTFA to form trimethylsilyl ethers) to increase their volatility for GC analysis.[23]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. Sterols are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for high sensitivity and specificity.[23]

-

Quantification: The concentration of each sterol is calculated based on the peak area relative to the internal standard.

-

Conclusion

This compound is a potent and highly selective PPARα modulator with a distinct pharmacological profile. Its primary mechanism of action leads to a robust reduction in plasma triglycerides and an increase in HDL cholesterol. The pharmacokinetic profile, characterized by hepatic metabolism and biliary excretion, offers a safety advantage in patients with renal impairment. While clinical trials have confirmed its lipid-modifying efficacy, the PROMINENT study did not demonstrate a corresponding reduction in major adverse cardiovascular events in high-risk patients with type 2 diabetes. This highlights the complexity of residual cardiovascular risk beyond triglyceride levels. Nevertheless, its favorable safety profile and potent effects on atherogenic dyslipidemia establish this compound as a significant therapeutic option in the management of hypertriglyceridemia. Further research may elucidate its potential benefits in other metabolic conditions, such as non-alcoholic fatty liver disease.

References

- 1. Long-Term Effects of Extended-Release this compound Tablets on Dyslipidemia and Safety in Triglyceridemic Patients: A Phase 3, Multicenter, Randomized, Open-Label, Parallel-Group Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of plasmatic phytosterols and cholesterol precursors using gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Prevents Retinal Pathological Neovascularization by Increasing FGF21 Level in a Murine Oxygen-Induced Retinopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and Safety of this compound in Patients with both Dyslipidemia and Severe Renal Impairment: A Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pharmacokinetics and metabolism of this compound, a novel selective peroxisome proliferator-activated receptor-alpha modulator, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and metabolism of this compound, a novel selective peroxisome proliferator‐activated receptor‐alpha modulator, in rats and monkeys | Semantic Scholar [semanticscholar.org]

- 15. hcplive.com [hcplive.com]

- 16. Effects of this compound on LDL-C and Related Lipid Markers in Patients with MASLD: A Sub-Analysis of the PEMA-FL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmacytimes.com [pharmacytimes.com]

- 18. This compound to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients With Diabetes - American College of Cardiology [acc.org]

- 19. Lessons from PROMINENT and prospects for this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijper.org [ijper.org]

- 22. criver.com [criver.com]

- 23. Plasma lathosterol measures rates of cholesterol synthesis and efficiency of dietary phytosterols in reducing the plasma cholesterol concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Pemafibrate's Impact on Hepatocyte Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), exerts a significant influence on the gene expression profile of hepatocytes. This targeted action underpins its clinical efficacy in managing dyslipidemia, particularly hypertriglyceridemia. By binding to and activating PPARα, a key nuclear receptor in the liver, this compound orchestrates a shift in cellular metabolism towards fatty acid oxidation and away from lipogenesis. This guide provides a detailed technical overview of the molecular mechanisms, affected genetic pathways, and experimental methodologies used to elucidate the effects of this compound on hepatocytes.

Core Mechanism of Action: Selective PPARα Modulation

This compound's primary mechanism involves the activation of PPARα, a ligand-activated transcription factor highly expressed in hepatocytes.[1][2] Upon binding, this compound induces a conformational change in the PPARα protein, leading to its heterodimerization with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event initiates the transcription of a suite of genes involved in lipid and glucose metabolism.[3][4][5][6] this compound is characterized by its high selectivity and potency for PPARα, which is attributed to its unique Y-shaped structure that fits snugly into the ligand-binding pocket of the receptor.[7][8][9] This specificity is believed to contribute to its favorable safety profile compared to older, less selective fibrates.[2]

Signaling Pathway Diagram

This compound activates the PPARα signaling pathway.

Regulation of Gene Expression in Hepatocytes

Global gene expression analyses, including microarray and RNA-sequencing, have revealed that this compound significantly alters the transcriptome of both mouse liver and primary human hepatocytes.[3][4][6] The primary effect is the upregulation of genes involved in fatty acid catabolism.

Fatty Acid Metabolism

This compound robustly induces the expression of genes involved in multiple stages of fatty acid metabolism:

-

Fatty Acid Uptake and Binding: Genes encoding for fatty acid transport proteins and binding proteins are upregulated, facilitating the entry and intracellular transport of fatty acids.

-

Mitochondrial and Peroxisomal β-oxidation: A key effect of this compound is the enhanced expression of genes encoding enzymes crucial for the breakdown of fatty acids in both mitochondria and peroxisomes.[3][4][6] This increased catabolism reduces the availability of fatty acids for triglyceride synthesis.

-

Ketogenesis: this compound treatment leads to the induction of genes involved in the synthesis of ketone bodies, an alternative energy source for extrahepatic tissues.[3][4][5][6]

Key Upregulated Genes

Studies in primary human hepatocytes have identified several key genes that are profoundly induced by this compound:

-

HMGCS2 (3-hydroxy-3-methylglutaryl-CoA synthase 2): This is a rate-limiting enzyme in ketogenesis. Its strong induction signifies a shift towards ketone body production.[3][4][6]

-

PDK4 (Pyruvate Dehydrogenase Kinase 4): The upregulation of PDK4 leads to the inactivation of the pyruvate dehydrogenase complex, thereby inhibiting glucose oxidation and preserving pyruvate for gluconeogenesis.[3][4][6] This action helps to redirect metabolism towards fatty acid utilization.

-

FGF21 (Fibroblast Growth Factor 21): this compound is a potent inducer of FGF21, a hepatokine with pleiotropic effects on glucose and lipid metabolism.[3][4][10][11][12] Increased FGF21 levels contribute to improved insulin sensitivity and fatty acid oxidation.

-

ABCA1 (ATP Binding Cassette Subfamily A Member 1): This gene is involved in the reverse cholesterol transport pathway, contributing to the increase in high-density lipoprotein (HDL) cholesterol levels observed with this compound treatment.[3][4][5][6]

-

VLDLR (Very Low-Density Lipoprotein Receptor): Upregulation of the VLDLR enhances the clearance of triglyceride-rich lipoproteins from the circulation.[3][4][5][6]

Quantitative Gene Expression Data

The following table summarizes the observed changes in the expression of key target genes in primary human hepatocytes following treatment with this compound.

| Gene Symbol | Gene Name | Function | Fold Change (vs. Control) | Reference |

| HMGCS2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2 | Ketogenesis | Profoundly induced | [3][4][6] |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibition of glucose oxidation | Profoundly induced | [3][4][6] |

| FGF21 | Fibroblast Growth Factor 21 | Glucose and lipid metabolism | Significantly induced | [3][4] |

| ABCA1 | ATP Binding Cassette Subfamily A Member 1 | Reverse cholesterol transport | Significantly induced | [3][4] |

| VLDLR | Very Low-Density Lipoprotein Receptor | Lipoprotein clearance | Significantly induced | [3][4] |

| CPT1A | Carnitine Palmitoyltransferase 1A | Mitochondrial fatty acid oxidation | Induced | [3] |

| MBL2 | Mannose Binding Lectin 2 | Innate immunity | Effectively induced | [3] |

| ENPEP | Glutamyl Aminopeptidase | Peptide metabolism | Effectively induced | [3] |

Note: Specific fold-change values from microarray or RNA-seq data are not consistently reported in a standardized format across publications. The table reflects the qualitative description of the induction.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments used to study the effects of this compound on hepatocytes.

Primary Human Hepatocyte Culture

-

Cell Sourcing: Cryopreserved primary human hepatocytes are obtained from commercial vendors or isolated from donated liver tissue.

-

Thawing and Plating: Vials of cryopreserved hepatocytes are rapidly thawed in a 37°C water bath. The cell suspension is then transferred to a conical tube containing pre-warmed plating medium. After gentle centrifugation, the cell pellet is resuspended in fresh plating medium and seeded onto collagen-coated culture plates.

-

Culture Conditions: Hepatocytes are maintained in a humidified incubator at 37°C with 5% CO2. The culture medium is typically replaced after an initial attachment period and then periodically throughout the experiment.

-

This compound Treatment: A stock solution of this compound is prepared, typically in DMSO. The stock solution is then diluted in culture medium to achieve the desired final concentrations for treating the hepatocyte cultures. The duration of treatment can vary depending on the experimental endpoint (e.g., 24-72 hours for gene expression studies).

Experimental Workflow for Hepatocyte Gene Expression Analysis

Workflow for analyzing this compound's effect on gene expression.

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation: Total RNA is extracted from cultured hepatocytes using a commercially available kit. The quality and quantity of the RNA are assessed using spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: The qPCR is performed using a qPCR instrument, a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), and gene-specific primers.

-

Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.

Western Blotting

-

Protein Extraction: Total protein is extracted from hepatocytes using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., FGF21). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).

Conclusion

This compound's effect on hepatocyte gene expression is a well-defined process centered on the selective activation of PPARα. This leads to a coordinated upregulation of genes involved in fatty acid catabolism and the expression of beneficial hepatokines like FGF21. The in-depth understanding of these molecular events, facilitated by the experimental approaches outlined in this guide, is critical for the continued development and clinical application of SPPARMαs in the treatment of metabolic diseases. Further research focusing on detailed dose-response and time-course analyses, along with the exploration of the broader downstream effects of this compound-induced gene expression changes, will continue to refine our understanding of this important therapeutic agent.

References

- 1. FGF21 ameliorates nonalcoholic fatty liver disease by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor 21 Response in a Preclinical Alcohol Model of Acute-on-Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 4. Primary Human Hepatocytes Culture Protocol [sigmaaldrich.com]

- 5. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]

- 6. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Single-Nuclei RNA Sequencing Shows the Engagement of PPAR-Delta Target Genes Primarily in Hepatocytes and Cholangiocytes by the Selective PPAR-Delta Agonist Seladelpar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of this compound in people with type 2 diabetes and elevated triglyceride levels: 52‐week data from the PROVIDE study - PMC [pmc.ncbi.nlm.nih.gov]

Pemafibrate Signaling: An In-depth Technical Guide on Upstream and Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), represents a significant advancement in the management of dyslipidemia. Its high selectivity and potency for PPARα allow for the precise regulation of lipid and lipoprotein metabolism, offering a favorable efficacy and safety profile. This technical guide provides a comprehensive overview of the upstream and downstream signaling targets of this compound. We will delve into its molecular mechanism of action, summarize key quantitative data on its metabolic effects, and outline relevant experimental protocols. Furthermore, this guide includes detailed signaling pathway diagrams to visually articulate the complex molecular interactions governed by this compound.

Core Upstream Signaling: The Role of PPARα

The primary upstream target of this compound is the nuclear receptor, Peroxisome Proliferator-Activated Receptor alpha (PPARα) . As a selective modulator, this compound binds to the ligand-binding domain of PPARα with high affinity and selectivity, distinguishing it from older fibrates.[1][2][3] This binding event is the initiating step for all subsequent downstream effects.

Upon binding, this compound induces a conformational change in PPARα, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[3] This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[1][3] This interaction modulates the transcription of a multitude of genes involved in lipid and glucose metabolism, as well as inflammation.[1][3]

The signaling cascade initiated by this compound can be broadly categorized into two main pathways:

-

Transactivation: The PPARα/RXR heterodimer, bound to a PPRE, recruits co-activator proteins, leading to the upregulation of target gene expression.[1][4] This is the primary mechanism for this compound's effects on lipid metabolism.

-

Transrepression: The activated PPARα can also inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][5] This interaction does not involve direct DNA binding by PPARα but rather a protein-protein interaction that prevents these pro-inflammatory factors from binding to their target DNA sequences, thereby reducing inflammation.[4]

Downstream Signaling Pathways and Targets

The activation of PPARα by this compound orchestrates a complex network of downstream signaling events that collectively contribute to its therapeutic effects on dyslipidemia and related metabolic disorders. These can be categorized by their primary physiological outcomes.

Triglyceride-Rich Lipoprotein (TRL) Catabolism

A primary effect of this compound is the significant reduction of plasma triglyceride levels. This is achieved through the coordinated regulation of several key genes:

-

Upregulation of Lipoprotein Lipase (LPL): this compound increases the expression of LPL, the primary enzyme responsible for hydrolyzing triglycerides in chylomicrons and very-low-density lipoproteins (VLDL).[1][6]

-

Downregulation of Apolipoprotein C-III (ApoC-III): ApoC-III is a potent inhibitor of LPL. This compound decreases the expression of ApoC-III, thereby removing this inhibition and enhancing LPL activity.[1][6][7]

-

Downregulation of Angiopoietin-like Protein 3 (ANGPTL3): Similar to ApoC-III, ANGPTL3 also inhibits LPL. This compound has been shown to reduce levels of ANGPTL3.[1][6]

-

Upregulation of Apolipoprotein A-V (ApoA-V): ApoA-V is an activator of LPL, and its increased expression further promotes the catabolism of TRLs.[1][7]

Hepatic Fatty Acid Metabolism

This compound enhances the uptake and oxidation of fatty acids in the liver, which reduces the substrate available for VLDL synthesis and secretion:

-

Increased Fatty Acid Uptake and Oxidation: It upregulates genes involved in fatty acid transport (e.g., fatty acid translocase), activation (e.g., acyl-CoA synthase), and mitochondrial and peroxisomal β-oxidation.[1][8][9]

-

Regulation of Ketogenesis: this compound profoundly induces HMGCS2, a rate-limiting enzyme in ketogenesis.[8][10][11]

-

Inhibition of VLDL Secretion: By promoting fatty acid β-oxidation, this compound reduces the hepatic secretion of VLDL.[1][12]

HDL Cholesterol and Reverse Cholesterol Transport

This compound favorably modulates high-density lipoprotein (HDL) cholesterol levels through the regulation of genes involved in reverse cholesterol transport:

-

Upregulation of ABCA1: ATP-binding cassette transporter A1 (ABCA1) is crucial for the initial steps of HDL formation by mediating cholesterol efflux from peripheral cells. This compound increases the expression of ABCA1.[1][8]

-

Upregulation of Apolipoprotein A-I (ApoA-I): ApoA-I is the major protein component of HDL, and its increased synthesis contributes to higher HDL-C levels.

VLDL Remnant Clearance

This compound enhances the clearance of VLDL remnants from the circulation by upregulating the expression of the Very-Low-Density Lipoprotein Receptor (VLDLR) .[7][8][12]

Fibroblast Growth Factor 21 (FGF21) Signaling

A notable downstream target of this compound is Fibroblast Growth Factor 21 (FGF21) , a metabolic hormone with pleiotropic effects on glucose and lipid metabolism. This compound increases the expression and circulating levels of FGF21, which is thought to contribute to its beneficial metabolic effects.[1][8][12][13][14][15][16][17]

Anti-inflammatory Effects

As mentioned, this compound exerts anti-inflammatory effects primarily through the transrepression of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[5][18]

Quantitative Data on this compound's Effects

The clinical efficacy of this compound has been demonstrated in numerous trials. The following tables summarize the quantitative effects of this compound on key metabolic parameters.

Table 1: Effects of this compound on Plasma Lipids and Lipoproteins

| Parameter | Direction of Change | Magnitude of Change | References |

| Triglycerides | ↓ | 26% to 53.4% reduction | [1][19][20][21][22][23][24] |

| HDL-C | ↑ | 12% to 20% increase | [19][22][23] |

| LDL-C | ↔ or ↑ | Variable, with some studies showing an increase | [19][21][22] |

| Non-HDL-C | ↓ | Significant reduction | [19][22] |

| VLDL-C | ↓ | Significant reduction | [22] |

| Remnant-like Particle Cholesterol | ↓ | Significant reduction | [19] |

Table 2: Effects of this compound on Apolipoproteins

| Parameter | Direction of Change | Magnitude of Change | References |

| Apolipoprotein B (ApoB) | ↓ | Significant reduction | [19][22][25][26][27] |

| Apolipoprotein B-48 (ApoB-48) | ↓ | ~50.8% reduction | [19][28] |

| Apolipoprotein C-III (ApoC-III) | ↓ | Significant reduction | [6][19][22] |

| Apolipoprotein A-I (ApoA-I) | ↑ | Significant increase | [19] |

Experimental Protocols

The investigation of this compound's signaling pathways involves a range of in vitro and in vivo experimental models and techniques.

In Vitro Studies

-

Cell Lines: Primary human hepatocytes are a key model system for studying the effects of this compound on hepatic gene expression.[8][11] Other cell lines such as HepG2 (human hepatoma cells) and vascular endothelial cells are also utilized.

-

Gene Expression Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of specific target genes (e.g., LPL, APOC3, ABCA1, FGF21).

-

Microarray and RNA-Sequencing: For global transcriptome analysis to identify novel target genes and pathways regulated by this compound.

-

-

Reporter Gene Assays: To assess the activation of PPARα. A reporter plasmid containing a PPRE linked to a reporter gene (e.g., luciferase) is co-transfected with a PPARα expression vector into cells. The cells are then treated with this compound, and the reporter gene activity is measured to quantify PPARα activation.

-

Western Blotting: To determine the protein levels of target genes and signaling molecules.

-

Chromatin Immunoprecipitation (ChIP): To confirm the direct binding of the PPARα/RXR heterodimer to the PPREs of target genes.

In Vivo Studies

-

Animal Models:

-

Wild-type mice (e.g., C57BL/6J): To study the effects of this compound on lipid metabolism and gene expression in a normal physiological context.[17]

-

Genetically Modified Mice:

-

Ldlr knockout mice to investigate effects in a model of familial hypercholesterolemia.[8]

-

PPARα knockout mice to confirm that the effects of this compound are PPARα-dependent.

-

-

Disease Models: Models of diet-induced obesity, type 2 diabetes (e.g., streptozotocin-induced), and non-alcoholic fatty liver disease (NAFLD) are used to evaluate the therapeutic potential of this compound.[1][24]

-

-

Metabolic Studies:

-

Plasma Lipid and Lipoprotein Analysis: Measurement of triglycerides, total cholesterol, HDL-C, LDL-C, and apolipoprotein levels.

-

Glucose and Insulin Tolerance Tests: To assess the effects on glucose homeostasis.

-

Hyperinsulinemic-euglycemic Clamp: To evaluate insulin sensitivity.[1]

-

-

Histological Analysis: To examine the effects on liver steatosis and inflammation.

Visualization of Signaling Pathways and Workflows

This compound's Core Signaling Pathway

Caption: Core signaling cascade of this compound activation of PPARα.

Downstream Effects on Lipid Metabolism

Caption: Downstream targets of this compound in lipid metabolism.

Experimental Workflow for Target Validation

Caption: A typical experimental workflow to validate this compound targets.

Conclusion

This compound's mechanism of action is centered on its selective activation of PPARα, which triggers a cascade of downstream events to comprehensively modulate lipid and lipoprotein metabolism. By upregulating genes involved in triglyceride catabolism and fatty acid oxidation, while also favorably influencing HDL metabolism and inflammation, this compound addresses multiple facets of dyslipidemia. The in-depth understanding of its signaling pathways, supported by robust quantitative data and well-defined experimental methodologies, underscores its importance as a targeted therapy for patients with atherogenic dyslipidemia. This guide provides a foundational resource for researchers and professionals in the field to further explore and leverage the therapeutic potential of this compound.

References

- 1. This compound, a New Selective PPARα Modulator: Drug Concept and Its Clinical Applications for Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulates peroxisome proliferator-activated receptor alpha and prevents alcohol-associated liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound (K-877), a novel selective peroxisome proliferator-activated receptor alpha modulator for management of atherogenic dyslipidaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on liver enzymes and shear wave velocity in non-alcoholic fatty liver disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Applications of a Novel Selective PPARα Modulator, this compound, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound | Semantic Scholar [semanticscholar.org]

- 10. Gene Expression Profiles Induced by a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα) this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Selective PPARα Modulator this compound for Dyslipidemia, Nonalcoholic Fatty Liver Disease (NAFLD), and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound ameliorates renal injury through induction of FGF21 and ketone body production in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting FGF21 in cardiovascular and metabolic diseases: from mechanism to medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound Prevents Retinal Pathological Neovascularization by Increasing FGF21 Level in a Murine Oxygen-Induced Retinopathy Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinically Relevant Dose of this compound, a Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator (SPPARMα), Lowers Serum Triglyceride Levels by Targeting Hepatic PPARα in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, a selective PPARα modulator, and fenofibrate suppress microglial activation through distinct PPARα and SIRT1-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. diabetesjournals.org [diabetesjournals.org]

- 20. Marked effects of novel selective peroxisome proliferator-activated receptor α modulator, this compound in severe hypertriglyceridemia: preliminary report - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PROMINENT: this compound Effective in Lowering Tryglycerides, But Not Reducing Risk of CV Events - American College of Cardiology [acc.org]

- 22. Efficacy and safety of this compound administration in patients with dyslipidemia: a systematic review and updated meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of this compound on glucose metabolism markers and liver function tests in patients with hypertriglyceridemia: a pooled analysis of six phase 2 and phase 3 randomized double‐blind placebo‐controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound, A Novel Selective Peroxisome Proliferator-Activated Receptor α Modulator, Reduces Plasma Eicosanoid Levels and Ameliorates Endothelial Dysfunction in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effects of this compound on LDL-C and Related Lipid Markers in Patients with MASLD: A Sub-Analysis of the PEMA-FL Study [jstage.jst.go.jp]

- 26. Effects of this compound on LDL-C and Related Lipid Markers in Patients with MASLD: A Sub-Analysis of the PEMA-FL Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. frontiersin.org [frontiersin.org]

In Vitro Anti-inflammatory Properties of Pemafibrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemafibrate, a selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), has demonstrated potent lipid-lowering effects and is under investigation for its pleiotropic benefits, including its anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro studies elucidating the anti-inflammatory mechanisms of this compound. The following sections detail the experimental protocols used to characterize these effects, present quantitative data from key studies, and visualize the underlying signaling pathways.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily through the activation of PPARα. This activation leads to the modulation of various signaling pathways, most notably the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the suppression of the NLRP3 inflammasome. These actions have been observed in various cell types relevant to inflammation, including microglia, macrophages, and endothelial cells.

Effects on Microglial Activation

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. In vitro studies have shown that this compound can potently suppress the activation of microglial cells.

Experimental Protocol: Assessment of Microglial Activation

1. Cell Culture and Treatment:

-

Cell Line: Murine microglial cell line (e.g., BV-2).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seeding Density: Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays).

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 1-2 hours).

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a further incubation period (e.g., 6-24 hours).

-

2. Analysis of Inflammatory Markers:

-

Cytokine Quantification (ELISA):

-

Collect cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Gene Expression Analysis (qPCR):

-

Isolate total RNA from cell lysates using a suitable RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for inflammatory genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene for normalization (e.g., Gapdh).

-

-

Western Blot Analysis of NF-κB Pathway:

-

Prepare whole-cell or nuclear extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65.

-

Use a suitable secondary antibody and a chemiluminescent substrate for detection.

-

Quantitative Data: this compound's Effect on Microglia

| Cell Line | Treatment | Parameter | Result | Reference |

| Microglial Cells | This compound + LPS | NF-κB Phosphorylation | Potently suppressed | [1] |

| Microglial Cells | This compound + LPS | Cytokine Expression (e.g., IL-6) | Potently suppressed | [1] |

| Microglial Cells | This compound + LPS | IL-6 Expression (with PPARα knockdown) | Suppression reversed | [1] |

Modulation of Macrophage Polarization

Macrophages can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. This compound has been shown to promote the polarization of macrophages towards the M2 phenotype.

Experimental Protocol: Macrophage Polarization Assay

1. Cell Culture and Differentiation:

-

Cell Line: Human monocytic cell line (e.g., THP-1).

-

Differentiation to M0 Macrophages: Treat THP-1 cells with phorbol 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

-

Polarization:

-

M1 Polarization: Culture M0 macrophages with LPS (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) for 24-48 hours.

-

M2 Polarization: Culture M0 macrophages with Interleukin-4 (IL-4) (e.g., 20 ng/mL) and Interleukin-13 (IL-13) (e.g., 20 ng/mL) for 48-72 hours.

-

-

This compound Treatment: Add this compound at desired concentrations during the polarization step.

2. Analysis of Macrophage Phenotype:

-

Flow Cytometry:

-

Stain cells with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

-

Analyze the cell populations using a flow cytometer.

-

-

Gene Expression Analysis (qPCR):

-

Analyze the expression of M1-associated genes (e.g., TNF, IL1B, NOS2) and M2-associated genes (e.g., ARG1, MRC1, CCL17).

-

-

Cytokine Profile Analysis (ELISA):

-

Measure the secretion of M1 cytokines (e.g., TNF-α, IL-6, IL-12) and M2 cytokines (e.g., IL-10).

-

Quantitative Data: this compound's Effect on Macrophage Polarization

| Cell Line | Treatment | Parameter | Result | Reference |

| THP-1 cells | This compound | Macrophage Polarization | Promoted anti-inflammatory macrophage polarization | [2] |

Attenuation of Endothelial Cell Inflammation

Endothelial cells are key players in the inflammatory response, regulating leukocyte adhesion and transmigration. This compound has been demonstrated to reduce the expression of adhesion molecules on endothelial cells.

Experimental Protocol: Endothelial Cell Adhesion Molecule Expression

1. Cell Culture and Treatment:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Culture Medium: Endothelial Growth Medium (EGM) supplemented with growth factors.

-

Treatment:

-

Pre-treat confluent HUVEC monolayers with this compound.

-

Stimulate with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) or high glucose to induce the expression of adhesion molecules.

-

2. Analysis of Adhesion Molecule Expression:

-

Western Blot Analysis: